Fmoc-hydroxy-tic-oh
CAS No.: 178432-49-0
VCID: VC21542815
Molecular Formula: C25H21NO5
Molecular Weight: 415.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-hydroxy-tic-oh, also known as (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a compound used in peptide synthesis and drug development. It features a hydroxyl group on the tetrahydroisoquinoline ring, which provides unique reactivity and biological properties. This compound is crucial for creating peptides with specific structural and functional characteristics. Biological Activity and MechanismsFmoc-hydroxy-tic-oh plays a significant role in peptide synthesis by influencing the structure and function of peptides. The incorporation of this compound into peptide sequences can enhance stability, mimic natural amino acids, and affect enzyme activity. Its unique structure allows for targeted modifications in peptide synthesis, which is crucial for drug design and development. Applications in Peptide Synthesis and Drug Development
Research FindingsNumerous studies have explored the effects of incorporating Fmoc-hydroxy-tic-oh into peptide sequences. These studies highlight its potential in:
|
---|---|
CAS No. | 178432-49-0 |
Product Name | Fmoc-hydroxy-tic-oh |
Molecular Formula | C25H21NO5 |
Molecular Weight | 415.4 g/mol |
IUPAC Name | (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C25H21NO5/c27-17-10-9-15-12-23(24(28)29)26(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23,27H,12-14H2,(H,28,29)/t23-/m0/s1 |
Standard InChIKey | ZBLZSUJEVZOPJV-QHCPKHFHSA-N |
Isomeric SMILES | C1[C@H](N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
SMILES | C1C(N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES | C1C(N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
PubChem Compound | 1512557 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume